Sodium ethyl sulfate
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Overview
Description
Sodium ethyl sulfate is an organic compound with the molecular formula C2H5NaO4S. It is a sodium salt of ethyl sulfate and is known for its use as a building block in chemical synthesis. The compound is typically found in the form of a white crystalline powder and is soluble in water. It has a molecular weight of 148.11 g/mol .
Mechanism of Action
Target of Action
Sodium ethyl sulfate is primarily used as a building block for chemical synthesis
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used in the preparation of sodium ethane sulfonate by heating it in concentrated sodium sulfite aqueous solution . This compound can also be converted to nitroethane .
Biochemical Pathways
Its primary use is in chemical synthesis outside of biological systems .
Pharmacokinetics
These compounds have a time of maximum concentration of around 3-4 hours, and an elimination half-life of around 2-3 hours .
Result of Action
The result of this compound’s action is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used to produce sodium ethane sulfonate or nitroethane .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reaction of this compound with sodium sulfite to produce sodium ethane sulfonate requires heat . Additionally, the conversion of this compound to nitroethane may require specific conditions .
Biochemical Analysis
Molecular Mechanism
The mechanism of the formation of Sodium ethyl sulfate is based on the reaction between ethanol and sulfuric acid, which involves protonation of the ethanolic oxygen to form the oxonium ion
Temporal Effects in Laboratory Settings
This compound can be produced in a laboratory setting by reacting ethanol with sulfuric acid under a gentle boil, while keeping the reaction below 140 °C . The reaction itself is highly exothermic
Metabolic Pathways
It is known that this compound can be converted to nitroethane
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ethyl sulfate can be synthesized through the reaction of ethanol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction is as follows: [ \text{C2H5OH} + \text{H2SO4} \rightarrow \text{C2H5HSO4} ] [ \text{C2H5HSO4} + \text{NaOH} \rightarrow \text{C2H5NaO4S} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting ethanol with sulfuric acid under controlled conditions to form ethyl hydrogen sulfate, which is then neutralized with sodium hydroxide to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium ethyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can react with metal nitrites to form nitroethane.
Hydrolysis: It can be hydrolyzed to form ethanol and sulfuric acid.
Common Reagents and Conditions:
Metal Nitrites: this compound reacts with sodium nitrite or potassium nitrite to form nitroethane.
Hydrolysis Conditions: The compound can be hydrolyzed under acidic or basic conditions.
Major Products Formed:
Nitroethane: Formed by reacting this compound with metal nitrites.
Ethanol and Sulfuric Acid: Formed through hydrolysis
Scientific Research Applications
Sodium ethyl sulfate has a wide range of applications in scientific research, including:
Chemical Synthesis: Used as a building block for synthesizing other compounds.
Biological Research: Utilized in studies involving sulfation processes.
Industrial Applications: Employed in the production of various chemicals and pharmaceuticals
Comparison with Similar Compounds
Ethyl Sulfate: Similar in structure but lacks the sodium ion.
Sodium Methyl Sulfate: Contains a methyl group instead of an ethyl group.
Sodium Octyl Sulfate: Contains an octyl group instead of an ethyl group.
Uniqueness: Sodium ethyl sulfate is unique due to its specific ethyl group and sodium ion, which confer distinct reactivity and solubility properties compared to other sulfate esters .
Properties
CAS No. |
546-74-7 |
---|---|
Molecular Formula |
C2H6NaO4S |
Molecular Weight |
149.12 g/mol |
IUPAC Name |
sodium;ethyl sulfate |
InChI |
InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5); |
InChI Key |
IJXWKCDZYWFJLL-UHFFFAOYSA-N |
SMILES |
CCOS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCOS(=O)(=O)O.[Na] |
546-74-7 | |
Pictograms |
Irritant |
Synonyms |
Sulfuric Acid Monoethyl Ester Sodium Salt; Ethyl Sodium Sulfate; Sodium Sulfovinate; _x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How hygroscopic is sodium ethyl sulfate and what implications does this have for its behavior in the atmosphere?
A1: this compound is highly hygroscopic, meaning it readily absorbs water vapor from the surrounding air [, ]. This property significantly influences its behavior in the atmosphere. Research using a vapor sorption analyzer and a humidity tandem differential mobility analyzer (H-TDMA) demonstrated that this compound aerosols exhibit continuous hygroscopic growth, with a considerable growth factor at high relative humidity (RH) []. This suggests that as atmospheric humidity increases, this compound particles can grow significantly by absorbing water, potentially impacting cloud formation and properties.
Q2: How does the hygroscopicity of this compound compare to other similar compounds and what does this tell us about its potential to form cloud condensation nuclei?
A2: Studies comparing the hygroscopic properties of various organosulfates revealed that this compound exhibits strong hygroscopicity, though slightly lower than sodium methyl sulfate []. Importantly, both compounds showed a close correlation between the hygroscopicity parameter derived from H-TDMA measurements (κgf) and the single hygroscopicity parameter (κccn) determined from cloud condensation nuclei (CCN) activity measurements []. This agreement suggests that this compound, like sodium methyl sulfate, can act as an effective CCN, playing a role in cloud formation processes.
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